molecular formula C5H2Cl2N4 B042670 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 78706-26-0

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B042670
CAS RN: 78706-26-0
M. Wt: 189 g/mol
InChI Key: LQKFTGMXROMIGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including those with chloro groups, typically involves the cyclization of aldehyde-derived hydrazones. These compounds can undergo ring isomerization to form [1,2,4]triazolo[1,5-c] analogues through Dimroth rearrangement, facilitated by either base or acid. The presence of halogen functionalities on the pyrimidine nucleus makes these compounds versatile intermediates for further diversification through reactions such as palladium-catalyzed cross-couplings and direct aromatic substitution (Tang, Wang, Li, & Wang, 2014).

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • [1,2,4]triazolo[1,5-a]pyrimidines are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . They are present in diverse important structures in agriculture and medicinal chemistry .
  • Summary of the Application

    • These compounds have shown remarkable biological activities in a variety of domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . They are also versatile linkers to several metals .
  • Methods of Application or Experimental Procedures

    • The specific methods of application or experimental procedures would depend on the specific use case and the nature of the research being conducted. For example, in medicinal chemistry, these compounds might be synthesized and then tested in vitro or in vivo for their biological activity .
  • Results or Outcomes

    • The results or outcomes would also depend on the specific use case. For example, in medicinal chemistry, the effectiveness of these compounds could be measured in terms of their ability to inhibit the growth of bacteria, fungi, viruses, parasites, or cancer cells .
  • Scientific Field: Cancer Treatment

    • [1,2,4]triazolo[1,5-a]pyrimidines have been recognized as potential therapeutic targets for cancer treatment . They have been used in the synthesis of small molecules that target tumor cells in a selective manner .
  • Summary of the Application

    • These compounds have shown potential in inhibiting the growth of tumor cells . They have been used in the development of new sets of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
  • Methods of Application or Experimental Procedures

    • The specific methods of application or experimental procedures would depend on the specific use case and the nature of the research being conducted. For example, these compounds might be synthesized and then tested in vitro or in vivo for their biological activity .
  • Results or Outcomes

    • The results or outcomes would also depend on the specific use case. For example, the effectiveness of these compounds could be measured in terms of their ability to inhibit the growth of tumor cells .
  • Scientific Field: Fatty Acid-Binding Proteins (FABPs) Inhibition

    • Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
  • Summary of the Application

    • [1,2,4]triazolo[1,5-a]pyrimidines have been used in the development of inhibitors for FABP4 and FABP5 .
  • Methods of Application or Experimental Procedures

    • The specific methods of application or experimental procedures would depend on the specific use case and the nature of the research being conducted. For example, these compounds might be synthesized and then tested in vitro or in vivo for their biological activity .
  • Results or Outcomes

    • The results or outcomes would also depend on the specific use case. For example, the effectiveness of these compounds could be measured in terms of their ability to inhibit FABP4 and FABP5 .

Safety And Hazards

When handling 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine, it is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

Future Directions

The TP heterocycle has found numerous applications in medicinal chemistry . It has been used as a scaffold in the design of new drugs, often resulting in the identification of biologically active compounds with favorable properties . Therefore, it is expected that the TP heterocycle and its derivatives, such as 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine, will continue to be a focus of research in drug design.

properties

IUPAC Name

5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-1-4(7)11-5(10-3)8-2-9-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKFTGMXROMIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542108
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine

CAS RN

78706-26-0
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
B Huang, C Li, W Chen, T Liu, M Yu, L Fu, Y Sun… - European journal of …, 2015 - Elsevier
In our arduous efforts to develop new potent HIV-1 non-nucleoside reverse transcriptase (RT) inhibitors (NNRTIs), novel piperidine-linked [1,2,4]triazolo[1,5-a]pyrimidine derivatives …
Number of citations: 89 www.sciencedirect.com
CN Chen, LL Lv, FQ Ji, Q Chen, H Xu, CW Niu… - Bioorganic & medicinal …, 2009 - Elsevier
Triazolopyrimidine-2-sulfonamide belongs to a herbicide group called acetohydroxyacid synthase inhibitors. With the aim to discover new triazolopyrimidine sulfonanilide compounds …
Number of citations: 74 www.sciencedirect.com
LH McKendry - Journal of Labelled Compounds and …, 1997 - Wiley Online Library
A new 6‐step process was developed for the synthesis of radiolabeled metosulam, a broadleaf post emergent herbicide being commercialized by DowElanco for use in small grains. …
L Wang, Y Tian, W Chen, H Liu, P Zhan, D Li… - European journal of …, 2014 - Elsevier
Guided by crystal structures of HIV-1 RT/DAPY complex and molecular modeling studies, a series of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives were rationally designed via …
Number of citations: 63 www.sciencedirect.com
SA mohammad Salameh - 2005 - dspace.alquds.edu
The condensation of 1, 2, 4-triazole and a pyrimidine ring gives rise to the formation of bicyclic heterocycles known as 1, 2, 4-triazolopyrimidines. Four different possibilities exist for the …
Number of citations: 3 dspace.alquds.edu
CM Richardson, DS Williamson, MJ Parratt… - Bioorganic & medicinal …, 2006 - Elsevier
Crystallographic and modelling data, in conjunction with a medicinal chemistry template-hopping approach, led to the identification of a series of novel and potent inhibitors of human …
Number of citations: 95 www.sciencedirect.com
JM Clough, RP Dale, B Elsdon… - Pest management …, 2016 - Wiley Online Library
BACKGROUND Exploiting novel herbicidal modes of action is an important method to overcome the challenges faced by increasing resistance and regulatory pressure on existing …
Number of citations: 11 onlinelibrary.wiley.com
R Gujjar, F El Mazouni, KL White, J White… - Journal of medicinal …, 2011 - ACS Publications
Malaria is one of the leading causes of severe infectious disease worldwide; yet, our ability to maintain effective therapy to combat the illness is continually challenged by the …
Number of citations: 175 pubs.acs.org
J Odingo, T O'Malley, EA Kesicki, T Alling… - Bioorganic & Medicinal …, 2014 - Elsevier
The 2,4-diaminoquinazoline class of compounds has previously been identified as an effective inhibitor of Mycobacterium tuberculosis growth. We conducted an extensive evaluation of …
Number of citations: 30 www.sciencedirect.com

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